4-OHE

Catalog No.
S631937
CAS No.
2492-43-5
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-OHE

CAS Number

2492-43-5

Product Name

4-OHE

IUPAC Name

(E)-4-oxohex-2-enal

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+

InChI Key

GVKYFODEMNCLGS-ONEGZZNKSA-N

SMILES

Array

Synonyms

4-oxo-(E)-2-hexenal

Canonical SMILES

CCC(=O)C=CC=O

Isomeric SMILES

CCC(=O)/C=C/C=O

The exact mass of the compound (E)-4-oxohex-2-enal is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

(E)-4-Oxo-2-hexenal (4-OHE) is a highly reactive α,β-unsaturated keto-aldehyde (enal-enone) that functions as a primary secondary lipid peroxidation (LPO) product derived exclusively from omega-3 polyunsaturated fatty acids (PUFAs) such as DHA and EPA [1]. In analytical and chemoinformatic workflows, 4-OHE is procured as an essential chemical probe and reference standard. Its bifunctional electrophilic nature, driven by the conjugated 4-oxo group, allows it to rapidly form stable Michael adducts and Schiff bases with nucleophilic targets, making it indispensable for quantifying omega-3-specific oxidative stress, DNA adduct formation, and protein cross-linking [2].

Substituting 4-OHE with common omega-6 derived aldehydes, such as 4-HNE or 4-ONE, fundamentally compromises experimental integrity by failing to isolate the omega-3 specific oxidation pathway, leading to inaccurate biomarker quantification in complex tissue samples [1]. Furthermore, replacing 4-OHE with its direct omega-3 hydroxyl analog, 4-HHE (4-hydroxy-2-hexenal), drastically reduces electrophilic reactivity. The 4-oxo group in 4-OHE creates a bifunctional electrophile that reacts with cysteine thiols and DNA bases at rates orders of magnitude higher than 4-HHE, driving the rapid formation of unique etheno-adducts (e.g., BεdC) that 4-HHE cannot efficiently replicate[2].

Omega-3 Specificity in DNA Adduct Biomarker Formation

In human tissue adductome mapping, 4-OHE serves as the exclusive precursor for butanone-etheno-2'-deoxycytidine (BεdC) adducts, differentiating omega-3 oxidation from omega-6 oxidation (which yields 4-ONE-derived HεdC adducts) [1]. Quantitative analysis reveals that BεdC is present at approximately a 7-fold lower concentration than HεdC (correlating perfectly with a R² = 0.94), directly reflecting the physiological ratio of omega-3 to omega-6 fatty acids in tissues [1].

Evidence DimensionIn vivo DNA adduct concentration ratio
Target Compound DataBεdC (4-OHE derived) accurately tracks omega-3 LPO
Comparator Or BaselineHεdC (4-ONE derived) tracks omega-6 LPO (7-fold higher baseline)
Quantified Difference7-fold concentration difference reflecting strict precursor specificity
ConditionsLC-MS/MS adductome analysis of human pulmonary and gastric DNA

Procurement of 4-OHE is mandatory for creating accurate LC-MS/MS calibration curves to isolate omega-3-specific oxidative damage from the dominant omega-6 background.

Direct Mutagenic Potency in Genotoxicity Assays

4-OHE acts as a potent, direct-acting mutagen without the need for metabolic activation. In standard Ames tests, 4-OHE demonstrated specific mutagenic activities of 78 and 67 revertants/μg in Salmonella strains TA100 and TA104, respectively [1]. In contrast, baseline short-chain aldehydes often require S9 mix activation or exhibit significantly lower direct genotoxicity, as 4-OHE's bifunctional nature allows it to directly form 1,N2-cyclic-dGuo adducts [1].

Evidence DimensionSpecific mutagenic activity (Ames Test)
Target Compound Data78 revertants/μg (TA100) and 67 revertants/μg (TA104)
Comparator Or BaselineCommon short-chain aldehydes (require S9 activation or show minimal direct activity)
Quantified DifferencePotent direct-acting mutagenesis without S9 mix
ConditionsSalmonella typhimurium TA100 and TA104 assays, without S9 metabolic activation

Provides a highly reliable, direct-acting positive control for laboratories screening the genotoxic potential of oxidized fish oils or omega-3 supplements.

Rapid Thiol Depletion and in vivo Paralysis Efficacy

The 4-oxo-2-alkenal structure of 4-OHE confers extreme reactivity toward free thiols, significantly outpacing the reactivity of its hydroxyl analog, 4-HHE. In entomological models, exposure to 4-OHE rapidly depletes free thiols in leg tissues via covalent Michael adduct formation, inducing permanent locomotive impairment and death in crickets [1]. This severe thiol-depleting mechanism is driven by the keto-enal's enhanced electrophilicity, which is structurally absent in standard hydroxy-enals [1].

Evidence DimensionIn vivo free thiol depletion and physiological impact
Target Compound DataRapid covalent binding to biologically active thiols causing permanent paralysis
Comparator Or Baseline4-HHE (hydroxy-enal) which exhibits significantly lower reaction rates with cysteine
Quantified DifferenceOrders of magnitude higher thiol reactivity leading to acute macroscopic paralysis
ConditionsIn vivo Acheta domesticus (cricket) exposure and in vitro thiol adduct assays

Essential for researchers developing novel agricultural biopesticides or studying acute protein cross-linking mechanisms where maximum electrophilic potency is required.

LC-MS/MS Biomarker Standardization for Omega-3 Oxidation

4-OHE is the required analytical standard for synthesizing and quantifying BεdC, BεdA, and BεdG adducts, enabling precise differentiation of omega-3 vs. omega-6 lipid peroxidation in clinical and nutritional studies [1].

Direct-Acting Positive Controls in Genotoxicity Screening

Due to its high revertant yield without S9 activation, 4-OHE is procured as a benchmark mutagen for Ames testing, particularly when evaluating the safety and stability of highly unsaturated marine oils [2].

Electrophilic Probe for Redox Proteomics

Used to model severe oxidative damage, 4-OHE's rapid reaction with cysteine residues makes it an ideal probe for studying Michael addition and Schiff base formation in neurodegenerative disease models [3].

Active Ingredient Prototyping in Agricultural Biopesticides

Procured for entomological research to exploit its rapid thiol-depleting properties, serving as a naturally occurring, highly potent heteropteran defensive compound for novel pest control formulations [3].

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

112.052429494 Da

Monoisotopic Mass

112.052429494 Da

Heavy Atom Count

8

UNII

4MT6VG8ZKR

Other CAS

2492-43-5

Wikipedia

(E)-4-oxohex-2-enal

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Last modified: 08-15-2023

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